molecular formula C18H20OS B1360543 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-04-6

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1360543
CAS RN: 898780-04-6
M. Wt: 284.4 g/mol
InChI Key: IZQOLXRZPXFIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a chemical compound offered for experimental and research use . It has a molecular formula of C18H20OS .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone consists of 18 carbon atoms, 20 hydrogen atoms, and one sulfur atom . The exact structure is not provided in the search results.

Scientific Research Applications

Photochemical Synthesis Applications

The compound has been used in photochemical synthesis, specifically in the creation of octahydro- and hexahydro-benzo[b]thiophenes. One study demonstrates its utility in light-induced homolysis leading to alkylthio radicals, which can be trapped to afford various benzo[b]thiophenes through radical ring closure processes (Kiesewetter & Margaretha, 1987).

Derivative Synthesis

It also plays a role in synthesizing dihydro-2(3H)-thiophenone derivatives. Research illustrates its reactivity with various compounds like diethyl malonate, leading to the formation of several dihydrothiophenone derivatives (Taguchi & Suhara, 1986).

Nuclear Magnetic Resonance Studies

In nuclear magnetic resonance studies, derivatives of this compound have been used to observe spin couplings and analyze the through-space mechanism over multiple bonds in bicyclic thiophene derivatives (Hirohashi, Inaba, & Yamamoto, 1975).

Oligomerization Research

The compound's role in oligomerization has been investigated, with studies showing its conversion into various oligomers and polymers upon specific conditions, such as flash vacuum pyrolysis (Trahanovsky, Miller, & Wang, 1997).

Photochemistry

Its photochemical behavior, particularly in alcohols, has been a subject of study, showing its conversion to various esters and its reactivity under light-induced conditions (Kiesewetter & Margaretha, 1985).

Electronic and Photophysical Properties

Research into the electronic and photophysical properties of derivatives has been conducted, with studies examining aspects like medium acidity, photoreactivity, and emission spectra in various solvents (El-Daly et al., 2011).

Semiconductor Materials

This compound has also been used in the synthesis of new semiconducting polymers, particularly those containing fused aromatic rings, which are essential for organic thin-film transistors (Kong et al., 2009).

Spectral and Micellization Studies

The spectral properties and micellization behavior of derivatives in different media have been explored. This includes studies on how solvent polarity affects emission spectrum and fluorescence characteristics (El-Daly et al., 2013).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOLXRZPXFIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644330
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-04-6
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.